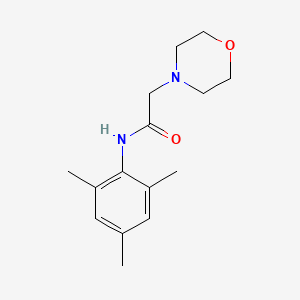

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Herbicide Development

One of the notable applications of this compound is in the development of herbicides. The derivative 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine has shown promising herbicidal activity against Phalaris minor , a major weed in wheat crops . This compound acts by binding to the QB binding site of the D1 protein of photosystem-II (PS-II), which is crucial for the electron transfer in photosynthesis. The binding affinity and inhibition constant of this derivative are higher than the reference ligand molecule, making it a potential candidate for herbicide development.

NHC-Catalyzed Reactions

“N-mesityl-2-morpholinoacetamide” plays a significant role in N-heterocyclic carbene (NHC) catalyzed reactions. The presence of the N-mesityl group in NHCs has been found to accelerate the formation of the Breslow intermediate, which is a key step in many catalytic cycles . This effect is particularly pronounced in reactions involving α-functionalized aldehydes, including annulations, oxidizations, and redox reactions.

Photophysical Properties Research

The compound’s derivatives are used to study photophysical properties. For instance, novel 2-aryl-4-(morpholin-4-yl)quinazolines, which are related to the compound , have been synthesized and their photophysical properties investigated . These studies are essential for understanding the behavior of these compounds under various light conditions, which is valuable for designing materials for optical applications.

Molecular Dynamics Simulations

The compound’s derivatives have been used in molecular dynamics simulations to evaluate the binding and conformational stability of docked complexes . This application is crucial in the field of computational chemistry, where simulations can predict the behavior of molecules in various environments and binding scenarios.

De Novo Design of Herbicides

In the context of herbicide resistance, derivatives of “N-mesityl-2-morpholinoacetamide” have been utilized in the de novo design of herbicides . This involves creating new molecules from scratch based on desired properties and predicted interactions with target proteins, such as the D1 protein of PS-II in weeds.

Binding Free Energy Calculations

The compound’s derivatives have been subjected to binding free energy calculations, which are part of the process to determine how energetically favorable a binding interaction is . This information is vital for drug design and understanding how molecules interact with biological targets.

Whole Plant Assay Evaluations

Custom synthesized derivatives of “N-mesityl-2-morpholinoacetamide” have been evaluated for their herbicidal activity and specificity through whole plant assays under laboratory-controlled conditions . This application is critical for confirming the practical efficacy of potential herbicides.

Mechanistic Investigations in Catalysis

The compound is used in mechanistic investigations to understand the steps involved in NHC-catalyzed reactions of enals . These studies help in rationalizing the observed catalyst preference and guide the selection and design of catalysts for chemical reactions.

Mechanism of Action

Target of Action

The primary targets of 2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide, also known as N-mesityl-2-morpholinoacetamide, are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of N-mesityl-2-morpholinoacetamide’s action are currently unknown

properties

IUPAC Name |

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-11-8-12(2)15(13(3)9-11)16-14(18)10-17-4-6-19-7-5-17/h8-9H,4-7,10H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYRHNYMGSCWQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2780242.png)

![N-(2-{1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2780245.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2780249.png)

![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2780250.png)

![2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2780252.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B2780257.png)

![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2780259.png)

![5-Fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2780261.png)